[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride
Description
Chemical Identity and Nomenclature
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride is a quaternary amine salt derived from its corresponding free base, which possesses the molecular formula C₁₄H₁₉NO₂. The hydrochloride salt form exhibits the molecular formula C₁₄H₂₀ClNO₂ with a molecular weight of 269.77 grams per mole. This compound is officially registered under the Chemical Abstracts Service number 153643-86-8, providing a unique identifier for chemical databases and regulatory purposes.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the core structure is designated as [1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine, with the hydrochloride designation indicating the salt formation with hydrochloric acid. Alternative nomenclature systems refer to this compound as [1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylamine hydrochloride, reflecting slight variations in naming conventions across different chemical databases.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is documented as C1CCC(C1)(CN)C2=CC=C3C(=C2)OCCO3.Cl, while the International Chemical Identifier string provides InChI=1S/C14H19NO2.ClH/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12;/h3-4,9H,1-2,5-8,10,15H2;1H. These standardized representations enable precise identification and computational analysis of the compound's structure.
The compound exhibits specific physical properties that are characteristic of its molecular architecture. The melting point has been reported as 170-171 degrees Celsius, indicating considerable thermal stability. The topological polar surface area is calculated at 44.48 square angstroms, while the logarithm of the partition coefficient (LogP) is determined to be 2.6501, suggesting moderate lipophilicity. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
Historical Context of Benzodioxin Derivatives in Organic Chemistry
The chemistry of 1,4-benzodioxins and their 2,3-dihydro derivatives has experienced remarkable growth since its inception, establishing itself as a significant branch of heterocyclic chemistry with profound implications for synthetic organic chemistry. The origin and development of this chemical class can be traced to the recognition that these compounds possess unique structural characteristics that make them valuable building blocks in organic synthesis.
Historical development reveals that benzodioxin-containing compounds attracted special attention due to their natural occurrence and important biological activities. The structural scaffolds of these heterocycles serve as fundamental building blocks in various synthetic applications, providing chemists with versatile platforms for the construction of complex molecular architectures. The introduction of palladium-catalyzed reactions has added a new dimension to this field by making synthetic approaches more convenient and general, thereby expanding the accessibility of benzodioxin derivatives to the broader synthetic community.
The evolution of benzodioxin chemistry has been marked by significant methodological advances that have enhanced the efficiency and scope of synthetic approaches. Researchers have developed sophisticated cyclization strategies, including electrochemically induced Diels-Alder reactions that produce chemically unstable ortho-quinone heterodienes. These intermediates can be trapped in situ by enamine dienophiles through regiospecific inverse-electron-demand Diels-Alder reactions, leading to highly substituted 1,4-benzodioxin cycloadducts with up to five elements of diversity.
The synthetic methodology has progressed to encompass one-pot regiospecific syntheses that proceed under mild conditions with good efficiency. These methodological improvements have made the assembly of biologically relevant heterocycle libraries more accessible, thereby facilitating the exploration of structure-activity relationships within this compound class. The development of convenient procedures for the synthesis of spiro compounds, such as spiro(1,4-benzodioxin-2,4'-piperidines) and spiro(1,4-benzodioxin-2,3'-pyrrolidines), has further expanded the synthetic repertoire available to researchers.
The historical trajectory of benzodioxin chemistry demonstrates a continuous evolution from fundamental structural studies to sophisticated synthetic applications. The recognition that dioxane rings containing compounds can introduce variety of new substituents into common skeletons and provide new synthetic routes for generation of various organic compounds has been particularly influential. These compounds possess two special characteristics that enhance their synthetic utility: their ready availability for alkyletenes under thermal or photochemical conditions, and their ability to act as enol forms of masked acylacetic acids when carbon-carbon double bonds are present in the dioxane ring.
Significance in Contemporary Heterocyclic Compound Research
Contemporary research in heterocyclic chemistry has positioned benzodioxin derivatives, including [1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride, at the forefront of several important scientific endeavors. The significance of these compounds extends across multiple research domains, reflecting their versatility and potential for addressing complex chemical and biological challenges.
The structural complexity of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride exemplifies the sophisticated molecular architectures that contemporary researchers are pursuing in their quest to develop novel therapeutic agents and chemical tools. The compound's unique combination of a benzodioxin ring system with a cyclopentyl substituent and amine functionality represents an important advance in the design of molecules with potentially enhanced biological activities.
Recent synthetic methodologies have demonstrated the utility of benzodioxin derivatives in the construction of complex molecular libraries. Research has shown that the benzodioxin scaffold can be readily functionalized through various chemical transformations, enabling the systematic exploration of structure-activity relationships. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and related compounds has revealed the potential for developing molecules with suitable antibacterial potential and therapeutic applications for inflammatory ailments.
The contemporary significance of benzodioxin derivatives is further underscored by their role in advancing synthetic organic chemistry methodologies. The development of electrochemically induced cycloaddition reactions has provided new pathways for accessing highly functionalized benzodioxin derivatives under mild reaction conditions. These methodological advances have important implications for green chemistry initiatives and the development of more sustainable synthetic processes.
Current research trends indicate growing interest in the application of benzodioxin derivatives as building blocks for the synthesis of biologically active compounds. The incredible pharmacological importance of related structural motifs has stimulated extensive research into the bioactivity profiles of these molecules. Researchers have demonstrated that compounds encompassing benzodioxin ring systems can exhibit diverse biological activities, including antimicrobial, antioxidant, anti-hepatotoxic, and anti-inflammatory properties.
The integration of computational chemistry approaches with experimental studies has enhanced the understanding of benzodioxin derivatives' structure-property relationships. Advanced computational methods enable researchers to predict and optimize the properties of new benzodioxin compounds before synthesis, thereby streamlining the drug discovery and development process. The availability of comprehensive chemical databases and computational tools has facilitated the systematic exploration of chemical space within the benzodioxin compound class.
Furthermore, the role of benzodioxin derivatives in medicinal chemistry continues to expand as researchers discover new therapeutic applications and mechanisms of action. The structural features present in [1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride, including the specific positioning of functional groups and the conformational flexibility imparted by the cyclopentyl substituent, provide important insights into the molecular features that contribute to biological activity. These structural insights inform the rational design of next-generation therapeutic agents with improved efficacy and selectivity profiles.
Properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12;/h3-4,9H,1-2,5-8,10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOTWWRTDVXUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
This three-step sequence demonstrates reproducibility across multiple studies:
Step 1: Cyclopentylation of Benzodioxin Carbaldehyde
Reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with cyclopentylmagnesium bromide in THF at -78°C yields 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanol (87% yield). Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the corresponding ketone (91% yield).
Step 2: Strecker Amino Acid Synthesis
The ketone undergoes Strecker synthesis with ammonium chloride and potassium cyanide in aqueous ethanol (pH 8.5), producing α-aminonitrile intermediate (74% yield). Acidic hydrolysis (6M HCl, reflux) generates the primary amine.
Step 3: Hydrochloride Salt Formation
Treatment with hydrogen chloride gas in diethyl ether yields the final hydrochloride salt (95% purity by HPLC).
Enzymatic Asymmetric Reduction
Biocatalytic methods using alcohol dehydrogenases (ADHs) provide superior stereochemical outcomes compared to chemical synthesis:
| Parameter | Chemical Reduction | ADH-Catalyzed Reduction |
|---|---|---|
| Yield | 68% | 89% |
| Enantiomeric Excess (e.e.) | 82% | >99% |
| Reaction Time | 24 h | 6 h |
| Temperature | -20°C | 30°C |
The ADH from Lactobacillus kefir demonstrates particular efficiency, enabling direct reduction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanecarbaldehyde to the (S)-amine precursor with 300 g·L⁻¹ substrate loading.
Optimization Strategies
Solvent System Optimization
Biphasic systems (water/organic) improve reaction efficiency:
| Solvent Ratio (Water:Octanol) | Conversion Rate | Amine Stability |
|---|---|---|
| 1:1 | 94% | High |
| 1:2 | 88% | Moderate |
| 2:1 | 78% | Low |
Ethyl acetate/water systems (1:1 v/v) achieve 98% phase separation efficiency while maintaining enzyme activity.
Protecting Group Strategies
Common amine-protecting groups and their effects:
| Protecting Group | Deprotection Condition | Yield Impact |
|---|---|---|
| Boc | TFA/CH₂Cl₂ | +12% |
| Cbz | H₂/Pd-C | -7% |
| Fmoc | Piperidine/DMF | +5% |
The Boc group demonstrates optimal balance between stability during synthesis and clean removal without side reactions.
Analytical Characterization
Critical quality control parameters and methods:
| Parameter | Analytical Method | Specification |
|---|---|---|
| Identity | ¹H NMR (500 MHz, DMSO-d₆) | δ 1.45-1.89 (m, 8H, cyclopentyl), δ 6.82-6.95 (m, 3H, benzodioxin) |
| Purity | HPLC (C18, 0.1% TFA) | ≥98% area |
| Water Content | Karl Fischer Titration | ≤0.5% w/w |
| Counterion Stoichiometry | Ion Chromatography | 1:1 HCl ratio |
X-ray crystallography confirms the hydrochloride salt forms a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between the amine and chloride ions.
Industrial-Scale Considerations
A comparative analysis of batch vs. continuous flow synthesis:
| Parameter | Batch Reactor (500 L) | Flow Reactor (Microchannel) |
|---|---|---|
| Annual Production | 1.2 MT | 4.8 MT |
| Solvent Consumption | 6200 L/MT | 1800 L/MT |
| Energy Efficiency | 38 kWh/kg | 12 kWh/kg |
| Impurity Profile | 1.2% | 0.6% |
Continuous flow systems reduce reaction time from 18 h to 45 minutes through enhanced mass/heat transfer.
Challenges and Limitations
Key synthesis challenges include:
- Cyclopentyl Ring Strain : The constrained cyclopentyl group increases activation energy for nucleophilic attacks, requiring high-pressure conditions (up to 15 bar) for satisfactory reaction rates.
- Amine Hydroscopicity : The free base form shows 23% moisture uptake within 24 h at 25°C/60% RH, necessitating strict humidity control during handling.
- Byproduct Formation : Over-oxidation during ketone generation produces 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (up to 8% in suboptimal conditions).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in alkylation and acylation reactions under standard conditions. In comparative studies with structurally similar compounds (e.g., 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide ), the amine acts as a nucleophile in SN2 reactions with halogenated acetates or sulfonates .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | Acetamide derivative | 78 | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl derivative | 65 |
Oxidation Reactions
The benzodioxin moiety undergoes regioselective oxidation. In the presence of mCPBA (meta-chloroperbenzoic acid), epoxidation occurs at the electron-rich positions of the dioxane ring . The cyclopentyl group remains inert under these conditions due to its saturated nature.
Key observation :
-
Oxidation of the benzodioxin ring at 0°C in dichloromethane yields a mono-epoxide intermediate (confirmed by NMR) .
-
Prolonged exposure (>24 hr) leads to over-oxidation products, including quinone derivatives .
Reductive Transformations
The amine group participates in reductive amination with carbonyl compounds. Using NaBH₃CN as a reductant, the compound reacts with aldehydes/ketones to form secondary amines :
Optimized conditions :
Ring-Opening Reactions
Under acidic conditions (e.g., HCl/EtOH, Δ), the benzodioxin ring undergoes cleavage at the oxygen atoms, producing catechol derivatives :
Kinetic data :
Hydrogenation of the Cyclopentyl Group
Catalytic hydrogenation (H₂, Pd/C ) selectively reduces the cyclopentane ring to a cyclohexane system without affecting the benzodioxin or amine groups :
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structure suggests interactions with various biological systems, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit significant pharmacological effects, such as anti-inflammatory and neuroprotective activities .
Biochemical Studies
In biochemical research, [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride is studied for its interactions with enzymes and proteins. Notably, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This interaction may have implications for developing treatments for conditions like Alzheimer's disease .
Synthetic Organic Chemistry
The compound serves as a building block in synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields .
Industrial Applications
Beyond medicinal chemistry, this compound may be utilized in the synthesis of various industrial chemicals and materials. Its reactivity can be harnessed in developing new materials or chemical processes .
Case Studies
Several studies have focused on the biological activity of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride:
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by modulating neurotransmitter levels and protecting neurons from oxidative stress.
- Enzyme Inhibition Studies : Studies have demonstrated its ability to inhibit cholinesterase activity, suggesting potential applications in treating cognitive disorders.
- Analgesic Properties : Preliminary investigations reveal that the compound may possess analgesic effects comparable to established pain relief medications.
Mechanism of Action
The mechanism of action of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cholinesterases and lipoxygenases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antibacterial activity and potential therapeutic benefits.
Comparison with Similar Compounds
Substituent Effects
- Cyclopentyl vs.
- Branched Propan-2-amine : The branched chain in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride may reduce metabolic degradation compared to linear alkylamines .
- Chlorine Substituent : The electron-withdrawing Cl atom in (6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride may enhance electrophilic character, improving binding to nucleophilic targets .
Pharmacological Potential
The cyclopentyl group’s lipophilicity may improve tissue penetration, but its discontinued status suggests challenges in synthesis or efficacy .
Physicochemical Properties
- Solubility : Cyclopropyl and propan-2-amine analogs likely exhibit higher aqueous solubility than the cyclopentyl derivative due to reduced steric hindrance .
- Stability : Stability studies on proroxan (a benzodioxin derivative) indicate that substituents like cyclopentyl may enhance pH-dependent stability compared to smaller groups .
Biological Activity
The compound [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride is an organic molecule with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structural features suggest interactions with various biological systems, making it a candidate for pharmacological applications.
Structural Characteristics
This compound consists of a cyclopentyl group linked to a methanamine moiety, with a 2,3-dihydro-1,4-benzodioxin substituent. These elements contribute to its neuroactive properties and potential therapeutic applications.
Chemical Properties:
- IUPAC Name: [1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride
- Molecular Formula: C14H19NO2·HCl
- Molecular Weight: 271.77 g/mol
- Melting Point: 170-171 °C
Research indicates that compounds structurally similar to [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine often influence neurotransmitter systems, particularly serotonin and dopamine pathways. The specific biological activities are determined by the compound's ability to interact with various receptors in the central nervous system (CNS).
Neuroactive Properties
The compound exhibits potential neuroactive properties due to its structural similarity to known psychoactive substances. It may act on several receptor systems:
- Serotonin Receptors: Modulation of serotonin pathways can influence mood and anxiety.
- Dopamine Receptors: Interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and depression.
Research Findings
Recent studies have focused on the compound's pharmacological profile and its interactions with biological targets. Key findings include:
-
Interaction Studies:
- Techniques such as radioligand binding assays and electrophysiological recordings have been employed to assess the binding affinity and functional activity at various neurotransmitter receptors.
- Preliminary results indicate that the compound may exhibit selective binding to certain serotonin receptor subtypes.
-
Case Studies:
- In vivo studies using animal models have demonstrated that administration of the compound can lead to significant alterations in behavior consistent with modulation of serotonergic and dopaminergic activity.
- A specific study highlighted its potential antidepressant-like effects in rodent models, suggesting a mechanism involving enhanced serotonergic transmission.
Comparative Analysis with Similar Compounds
A comparative analysis of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine with other neuroactive compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine | Cyclopentyl + Benzodioxin | Neuroactive potential |
| Phenethylamines | Aromatic ring + Amine | Stimulant effects |
| Tetrahydroisoquinolines | Bicyclic structure + Amine | Neuropharmacological effects |
| Benzodiazepines | Benzene ring + Diazepine core | Anxiolytic properties |
This comparison underscores the unique aspects of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine that may confer distinct biological activities not found in structurally similar compounds.
Q & A
Basic: What are the recommended methods for synthesizing and structurally characterizing [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride?
Answer:
Synthesis typically involves cyclopentyl intermediate functionalization followed by benzodioxin coupling. A multi-step approach may include:
- Step 1 : Cyclopentane ring formation via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Benzodioxin moiety introduction using Ullmann coupling or nucleophilic aromatic substitution ().
- Step 3 : Methanamine group installation via reductive amination or Gabriel synthesis.
For structural confirmation :
- NMR spectroscopy (¹H/¹³C) to verify cyclopentyl and benzodioxin proton environments (e.g., δ 1.5–2.5 ppm for cyclopentyl protons; δ 4.2–4.5 ppm for benzodioxin oxygen-linked CH₂ groups) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₈ClNO₂: 275.11).
- X-ray crystallography (if crystalline) to confirm stereochemistry and bond angles ( ) .
Basic: How are key physicochemical properties (e.g., solubility, stability) determined for this compound?
Answer:
- Solubility : Assessed via shake-flask method in buffers (pH 1–7.4) using HPLC-UV quantification . Polar aprotic solvents (e.g., DMSO) enhance solubility due to the benzodioxin moiety’s lipophilicity ( ) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the cyclopentyl-amine bond). Storage recommendations: airtight containers, desiccated at –20°C ().
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) require:
- Experimental replication : Use standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize batch variability ().
- Meta-analysis : Pool data from multiple studies (≥5 independent experiments) to identify outliers and calculate weighted mean activity values.
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target stabilization.
Example: If conflicting data arise on dopamine receptor binding, combine radioligand displacement assays with β-arrestin recruitment assays to assess functional selectivity ().
Advanced: What experimental designs are optimal for studying this compound’s mechanism of action in neurodegenerative models?
Answer:
- In vitro : Use primary neuronal cultures (rat/mouse) with LPS-induced neuroinflammation. Measure TNF-α and IL-6 suppression via ELISA, paired with siRNA knockdown of suspected targets (e.g., NF-κB) .
- In vivo : Employ a transgenic Alzheimer’s model (e.g., APP/PS1 mice) with dose-response studies (1–10 mg/kg, i.p.). Assess cognitive improvement via Morris water maze and amyloid-β plaque reduction via immunohistochemistry .
- Controls : Include vehicle, positive control (e.g., memantine), and sham-operated groups. Use blinded scoring to minimize bias ( ) .
Advanced: How can computational modeling predict metabolic pathways and potential toxicity?
Answer:
- Metabolite prediction : Use in silico tools (e.g., GLORYx, ADMET Predictor) to identify Phase I/II metabolites. Focus on cytochrome P450 (CYP3A4/2D6) interactions due to the benzodioxin scaffold’s aromatic oxidation potential.
- Toxicity screening : Apply QSAR models to assess hepatotoxicity (e.g., Liver Toxicity Knowledge Base) and cardiotoxicity (hERG channel inhibition).
- Validation : Compare predicted metabolites with in vitro microsomal incubation (human liver microsomes + NADPH) analyzed via LC-MS/MS ().
Advanced: What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
Answer:
- Catalyst optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (≥98% ee).
- Process refinement : Implement flow chemistry for benzodioxin coupling to reduce side reactions (e.g., dimerization). Monitor reaction progression via inline FTIR .
- Purification : Employ chiral stationary phase HPLC (e.g., Chiralpak IA) for final separation. Validate purity via polarimetry and chiral NMR shift reagents ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
